Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate

Description

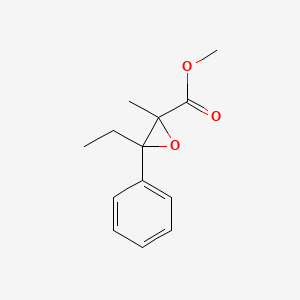

Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate is an epoxide-containing ester characterized by a trisubstituted oxirane ring. The molecule features a phenyl group at position 3, an ethyl group at position 3, and a methyl group at position 2, with a methyl ester moiety at position 2. This compound is part of a broader class of glycidate esters, which are notable for their stereochemical complexity and applications in organic synthesis and pharmaceuticals . Its molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol. The steric bulk from the ethyl and methyl substituents likely influences its reactivity and physical properties, such as solubility and thermal stability.

Properties

Molecular Formula |

C13H16O3 |

|---|---|

Molecular Weight |

220.26 g/mol |

IUPAC Name |

methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate |

InChI |

InChI=1S/C13H16O3/c1-4-13(10-8-6-5-7-9-10)12(2,16-13)11(14)15-3/h5-9H,4H2,1-3H3 |

InChI Key |

GLUXPXDMIYJSCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(O1)(C)C(=O)OC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate can be achieved through several methods:

Epoxidation of Phenylpropenes: This method involves the reaction of phenylpropenes with peroxides to form the desired epoxide.

Oxidation of Phenylpropanones: Another method involves the oxidation of phenylpropanones using oxidizing agents to yield the target compound.

Chemical Reactions Analysis

Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the epoxide ring into diols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common reagents used in these reactions include peroxides for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: The compound is used in the development of pharmaceutical substances due to its ability to be converted into phenyl-2-propanone (P2P), a precursor for many drugs.

Material Science: It is used in the production of adhesives, coatings, and composite materials due to its reactivity and stability.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate involves its conversion into phenyl-2-propanone (P2P) via hydrolysis. P2P is a crucial intermediate in the synthesis of various organic and pharmaceutical compounds. The epoxide ring in the compound is highly reactive, allowing it to participate in various chemical reactions, leading to the formation of different products .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Electronic Effects : The 4-methoxy group in Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate donates electron density via resonance, stabilizing the epoxide ring against acid-catalyzed ring-opening reactions .

- Ester Group Influence : Ethyl esters (e.g., Ethyl 3-isopropyl-3-methyl-oxirane-2-carboxylate) exhibit slower hydrolysis rates than methyl esters due to reduced electrophilicity at the carbonyl carbon .

Crystallographic and Spectroscopic Insights

- Crystallography : SHELX software () has been widely used to resolve the stereochemistry of such compounds. For example, Methyl (2R,3S)-3-phenyloxirane-2-carboxylate adopts a puckered oxirane ring conformation, as described by Cremer-Pople coordinates ().

- Hydrogen Bonding : The methoxy group in Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate may participate in intermolecular hydrogen bonds, influencing crystal packing ().

Biological Activity

Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate, also known as methyl (2R,3S)-3-phenyloxirane-2-carboxylate, is an organic compound characterized by its epoxide ring and ester functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately . The compound features chirality, specifically the (2R,3S) configuration, which influences its reactivity and potential applications in pharmaceuticals. The presence of a phenyl group attached to the oxirane ring enhances its versatility as an intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | |

| Configuration | (2R,3S) |

| Functional Groups | Epoxide, Ester |

Biological Activity Overview

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. Notably, epoxides are known for their reactivity with biological nucleophiles, which can lead to various pharmacological effects.

Potential Biological Activities

- Antimicrobial Properties : Similar epoxide compounds have been studied for their antimicrobial activities against various pathogens. The reactivity of the epoxide ring may facilitate interactions with microbial cellular components.

- Anticancer Activity : Research indicates that derivatives of epoxide compounds can exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms.

- Enzyme Inhibition : The compound's structure allows it to potentially act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its pharmacological profile.

The mechanism of action for this compound primarily involves the nucleophilic attack on the strained oxirane ring. This reactivity can lead to:

- Ring-opening reactions , forming new compounds that may exhibit distinct biological activities.

- Acylation reactions , where the ester group participates in further chemical transformations.

Case Studies and Research Findings

- Synthesis and Reactivity Studies : Research has shown that this compound can be synthesized through various methods ensuring high enantioselectivity. Interaction studies have focused on its reactivity with biological systems, highlighting its potential as a chiral building block in drug design.

-

Comparative Analysis with Similar Compounds : A comparative study of similar compounds revealed that those with analogous structures often possess notable biological activities. For instance:

Compound Name Biological Activity Methyl (2S,3S)-3-phenyloxirane-2-carboxylate Antimicrobial and anticancer properties Ethyl 2-methyl-3-phenyloxirane-2-carboxylate Enzyme inhibition and potential therapeutic use

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 3-ethyl-2-methyl-3-phenyloxirane-2-carboxylate, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves epoxidation of precursor alkenes or esterification of oxirane carboxylic acids. Key steps include:

- Epoxidation : Use of peracids (e.g., mCPBA) in dichloromethane at 0–25°C for 12–24 hours .

- Esterification : Catalyzed by sulfuric acid or DCC/DMAP in anhydrous toluene under reflux .

- Optimization : Continuous flow reactors improve yield (75–90%) and purity (>95%) via precise control of temperature (20–40°C) and catalyst loading (1–5 mol%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for oxirane protons (δ 3.1–3.5 ppm, coupled as AB system) and ester methyl groups (δ 3.6–3.8 ppm) .

- ¹³C NMR : Oxirane carbons (δ 50–60 ppm) and carbonyl (δ 170–175 ppm) confirm ester and epoxide groups .

- IR : Strong absorbance at 1730–1750 cm⁻¹ (C=O stretch) and 1250–1280 cm⁻¹ (C-O ester) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₄H₁₆O₃ (calculated 256.3 g/mol) .

Q. How do researchers validate the structural integrity of this compound in crystallographic studies?

- Methodological Answer :

- X-ray Crystallography : Refinement using SHELXL for small-molecule structures; validate with R-factor (<5%) and residual electron density maps .

- ORTEP-3 : Visualize thermal ellipsoids to confirm stereochemistry and detect disorder .

- Validation Tools : PLATON/ADDSYM for symmetry checks and CCDC deposition .

Advanced Research Questions

Q. How can computational methods resolve stereochemical ambiguities in the oxirane ring?

- Methodological Answer :

- Ring Puckering Analysis : Use Cremer-Pople parameters (θ, φ) to quantify deviations from planarity .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level; compare calculated vs. experimental NMR/IR data .

- Molecular Dynamics : Simulate ring flexibility under varying temperatures to assess steric effects of substituents .

Q. What strategies address conflicting crystallographic data on molecular geometry?

- Methodological Answer :

- Multi-Software Refinement : Cross-validate SHELXL (for small molecules) and PHENIX (for high-resolution data) outputs .

- Twinned Data Handling : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .

- Validation Metrics : Check for outliers in bond lengths/angles (e.g., C-O bonds: 1.43–1.47 Å) using checkCIF .

Q. How do steric effects from ethyl/methyl substituents influence oxirane ring reactivity?

- Methodological Answer :

- Kinetic Studies : Compare rate constants for nucleophilic ring-opening (e.g., with amines or thiols) in polar aprotic solvents (DMF, DMSO). Steric hindrance reduces reactivity by 30–50% vs. less-substituted analogs .

- Transition-State Modeling : Use QM/MM to map energy barriers; bulky substituents increase activation energy by 5–10 kcal/mol .

Q. How can researchers design enzyme interaction studies to elucidate biological activity?

- Methodological Answer :

- Enzyme Assays : Test inhibition of epoxide hydrolases (e.g., mEH) via fluorometric assays with trans-stilbene oxide as a control .

- Docking Simulations : Use AutoDock Vina to predict binding modes; focus on nucleophilic residues (Cys, His) near the oxirane ring .

- Kinetic Analysis : Monitor Michaelis-Menten parameters under varied pH (6.5–8.5) to assess pH-dependent activity .

Q. What quantum mechanical approaches predict regioselectivity in ring-opening reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.